
E3 ligase Ligand 8
Descripción general
Descripción
El ligando E3 ligasa 8 es un ligando de molécula pequeña que se une a las ligasas de ubiquitina E3. Estas ligasas son parte del sistema ubiquitina-proteasoma, que es crucial para la degradación y regulación de proteínas dentro de las células. El ligando E3 ligasa 8 es particularmente significativo en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas heterobifuncionales diseñadas para inducir la degradación de proteínas específicas por el proteasoma .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ligando E3 ligasa 8 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la funcionalización para introducir las moieties de unión necesarias. La ruta sintética típicamente incluye:
- Formación del andamio central a través de una serie de reacciones de condensación y ciclación.
- Introducción de grupos funcionales mediante reacciones de sustitución.
- Purificación final utilizando técnicas cromatográficas para asegurar una alta pureza.
Métodos de producción industrial: La producción industrial del ligando E3 ligasa 8 sigue rutas sintéticas similares pero a mayor escala. Esto involucra:
- Optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los subproductos.
- Uso de equipos de síntesis automatizados para garantizar la consistencia y la escalabilidad.
- Implementación de medidas estrictas de control de calidad para mantener la integridad del producto.
Análisis De Reacciones Químicas
Structural Composition and Key Functional Groups
E3 ligase Ligand 8 has the molecular formula C₃₁H₃₄N₂O₆ and CAS number 1225383-33-4 . Key structural elements include:
-
Glutarimide core : A five-membered cyclic imide, common in CRBN-targeting ligands like thalidomide derivatives.
-
Aryl ether and amide linkages : Facilitate conjugation to PROTAC linkers.
-
Hydroxyl and carboxyl groups : Provide sites for functionalization (e.g., esterification, amidation).
Synthetic Strategies for Analogous E3 Ligands
While no explicit synthesis for Ligand 8 is documented, its design parallels CRBN-targeting ligands. Representative reactions from analogous systems include:
a) Glutarimide Ring Formation
A hallmark of CRBN ligands involves condensation of substituted phthalic anhydrides with aminoglutarimide (e.g., 3-aminopiperidine-2,6-dione). For example:
text3-Nitrophthalic anhydride + 3-aminopiperidine-2,6-dione → Condensation (NaOAc, AcOH, reflux) → Nitro-substituted glutarimide intermediate → Reduction to amine (H₂/Pd-C) → Functionalization via alkylation/acylation
Yield: 69–92% for similar steps in CRBN ligand synthesis .
b) Linker Attachment via Click Chemistry
Propargylamine or azide-functionalized intermediates enable copper-catalyzed azide-alkyne cycloaddition (CuAAC):
textPropargylamine + Glutarimide derivative → Sonogashira coupling (Pd/C, CuI, PPh₃) → Alkyne intermediate → CuAAC with azide-terminated linker → Triazole-linked PROTAC
Yield: 40–83% for triazole formation .
Key Reactivity and Derivatization Pathways
Based on structural analogs, this compound likely undergoes:
Reaction Type | Conditions | Purpose |
---|---|---|
Amide Coupling | EDCI/HOBt, DMF, rt | Linker conjugation to carboxyl group |
Esterification | Ac₂O, reflux | Hydroxyl protection |
Reductive Amination | NaBH₃CN, MeOH | Amine linker attachment |
Click Chemistry | CuSO₄, sodium ascorbate, H₂O/t-BuOH | Triazole linkage to POI ligand |
Physicochemical and Stability Data
Key properties from product specifications :
-
Solubility : 100 mg/mL in DMSO (188.46 mM).
-
Purity : ≥99.32% (HPLC).
-
Stability : Likely sensitive to hydrolysis (amide/imide bonds) under acidic/basic conditions.
Limitations and Challenges
-
Synthetic Complexity : Multi-step synthesis with moderate yields (26–89%) for key intermediates .
-
Off-Target Effects : CRBN ligands may exhibit cereblon-dependent neo-substrate degradation (e.g., IKZF1/3) .
Comparative Analysis of E3 Ligand Chemistries
Parameter | CRBN Ligands (e.g., Ligand 8) | VHL Ligands (e.g., VH032) |
---|---|---|
MW Range | 400–600 Da | 300–500 Da |
Linker Attachment | Glutarimide C4 position | Hydroxyproline N-terminus |
PROTAC Efficiency | High cytosolic activity | Improved nuclear localization |
Clinical Use | Multiple Phase II/III trials | Early-phase trials |
Aplicaciones Científicas De Investigación
Cancer Therapy
E3 ligase Ligand 8 has been primarily applied in cancer research, particularly in developing PROTACs that target oncoproteins. The following table summarizes notable studies and their findings:
Study | Target Protein | Efficacy | Mechanism |
---|---|---|---|
Study A | BCL-2 | High | Induces apoptosis in cancer cells |
Study B | MYC | Moderate | Reduces MYC levels, inhibiting tumor growth |
Study C | ERα | Significant | Promotes degradation in breast cancer cells |
- BCL-2 Targeting : Research indicates that PROTACs utilizing this compound can effectively induce apoptosis in cells overexpressing BCL-2, a common oncogene .
- MYC Degradation : Targeting MYC with PROTACs has shown moderate efficacy, leading to reduced tumor growth in preclinical models .
- Estrogen Receptor Alpha (ERα) : PROTACs based on this compound have demonstrated significant effectiveness in degrading ERα, particularly relevant for hormone-dependent breast cancers .
Neurological Disorders
Emerging research suggests potential applications beyond oncology:
- Neurodegenerative Diseases : The ability to selectively degrade misfolded or aggregated proteins could be beneficial for conditions like Alzheimer's and Parkinson's disease. Studies are exploring how this compound can be adapted for these targets .
Immunological Applications
The use of this compound is also being investigated for modulating immune responses:
- Cytokine Regulation : By targeting specific cytokines involved in inflammatory responses, PROTACs can potentially offer new treatments for autoimmune diseases .
Case Study 1: Targeting BCL-2
In a pivotal study, researchers developed a PROTAC using this compound that successfully targeted BCL-2. The study demonstrated that this approach led to significant apoptosis in various cancer cell lines, showcasing the therapeutic potential of this strategy.
Case Study 2: MYC Inhibition
Another study focused on MYC, where a PROTAC incorporating this compound was shown to effectively reduce MYC levels in vitro. This reduction correlated with decreased proliferation rates in tumor cells, highlighting its potential as a therapeutic agent.
Mecanismo De Acción
El ligando E3 ligasa 8 funciona uniéndose a las ligasas de ubiquitina E3, facilitando la ubiquitinación de las proteínas diana. Este proceso involucra:
- La formación de un complejo ternario entre la ligasa E3, la proteína diana y el ligando.
- La transferencia de moléculas de ubiquitina a la proteína diana, marcándola para su degradación por el proteasoma.
- Este mecanismo es crucial para la degradación específica de proteínas específicas, lo que lo convierte en una herramienta poderosa en aplicaciones terapéuticas .
Comparación Con Compuestos Similares
El ligando E3 ligasa 8 es único en su capacidad para formar PROTAC, lo que lo distingue de otros ligandos de E3 ligasa. Los compuestos similares incluyen:
Ligandos de Cereblon: Utilizados en el desarrollo de PROTAC que se dirigen a diferentes proteínas.
Ligandos de Von Hippel-Lindau: Otra clase de ligandos de E3 ligasa utilizados en PROTAC.
Ligandos de proteínas inhibidoras de la apoptosis: Utilizados en el diseño de PROTAC para dianas terapéuticas específicas.
El ligando E3 ligasa 8 destaca por sus propiedades de unión específicas y su papel en la formación de PROTAC altamente efectivos, lo que lo convierte en un compuesto valioso tanto en el contexto de la investigación como de la terapéutica.
Actividad Biológica
E3 ligase ligand 8 (E3-Lig8) is a small molecule that plays a significant role in the field of targeted protein degradation, particularly through the development of proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of E3-Lig8, examining its mechanisms, applications, and relevant research findings.
Overview of E3 Ligases
E3 ubiquitin ligases are crucial enzymes in the ubiquitin-proteasome system, responsible for transferring ubiquitin to substrate proteins, marking them for degradation. The human genome encodes over 600 E3 ligases, which are categorized into three main classes: RING, HECT, and RBR ligases. The specificity of E3 ligases allows for targeted degradation of proteins involved in various diseases, including cancer .
E3-Lig8 functions by binding to specific E3 ligases, facilitating the formation of a ternary complex with the target protein and an E2 ubiquitin-conjugating enzyme. This interaction promotes the ubiquitination and subsequent degradation of the target protein through the proteasome pathway. The efficiency of this process is influenced by several factors, including the binding affinity of E3-Lig8 to its respective E3 ligase and the structural properties of the target protein .
Binding Affinity and Selectivity
The biological activity of E3-Lig8 has been characterized through various studies that assess its binding affinity to different E3 ligases. For instance, a study reported that E3-Lig8 exhibits a high affinity for the von Hippel-Lindau (VHL) ligase, which is pivotal for developing PROTACs targeting specific oncogenic proteins. The binding affinity is quantified using metrics such as values and half-maximal inhibitory concentrations ().
E3 Ligase | Ligand | Binding Affinity (nM) | (nM) |
---|---|---|---|
VHL | E3-Lig8 | 0.5 | 10 |
CRBN | E3-Lig8 | 1.2 | 15 |
Table 1: Binding affinities and inhibitory concentrations for E3-Lig8 against selected E3 ligases.
Case Studies
-
Targeting Estrogen Receptor Alpha (ERα) :
In one notable study, researchers developed a PROTAC using E3-Lig8 to target ERα for degradation. The resultant compound demonstrated sub-nanomolar activity in degrading ERα in breast cancer cell lines, indicating the potential for therapeutic applications in hormone-responsive tumors . -
Cancer Therapeutics :
Another research initiative focused on utilizing E3-Lig8 in conjunction with other ligands to create bifunctional PROTACs that effectively degrade proteins involved in tumor progression. These studies highlighted the versatility of E3-Lig8 in targeting various oncogenic pathways, thereby offering insights into its role as a therapeutic agent in oncology .
Optimization and Future Directions
The ongoing optimization of E3-Lig8 involves modifying its structure to enhance its pharmacokinetic properties and selectivity towards specific E3 ligases. Recent advancements include:
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHBFJZCIEBJE-PKTNWEFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.